Fenofibrate-d6

概述

描述

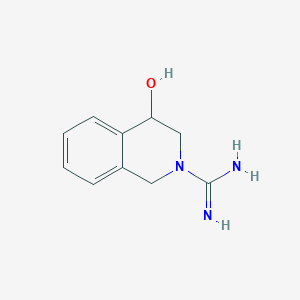

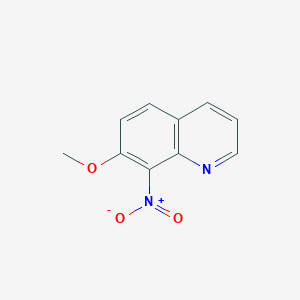

蛋白酪氨酸磷酸酶抑制剂 I 是一种已知能够抑制蛋白酪氨酸磷酸酶 (PTP) 的化合物。蛋白酪氨酸磷酸酶是能够从蛋白质磷酸化酪氨酸残基上移除磷酸基团的酶,在调节细胞过程(如细胞生长、分化和代谢)中起着至关重要的作用。 蛋白酪氨酸磷酸酶抑制剂 I 因其在多种疾病(包括糖尿病、癌症和神经退行性疾病)中潜在的治疗应用而被研究 .

作用机制

蛋白酪氨酸磷酸酶抑制剂 I 通过与蛋白酪氨酸磷酸酶的活性位点结合,从而抑制其酶活性而发挥其作用。这种抑制阻止了蛋白质酪氨酸残基的去磷酸化,导致细胞信号通路发生改变。蛋白酪氨酸磷酸酶抑制剂 I 的分子靶点包括参与关键细胞过程的各种 PTP,例如 PTP1B 和 TC-PTP。 通过抑制这些酶,蛋白酪氨酸磷酸酶抑制剂 I 可以调节与细胞生长、分化和代谢相关的通路 .

生化分析

Biochemical Properties

Fenofibrate-d6 interacts with PPARα, a key regulator of lipid metabolism . It has EC50 values of 18 and 30 μM for mouse and human receptors, respectively . It is selective for PPARα over PPARγ and lacks activity at mouse and human PPARδ at a concentration of 100 μM .

Cellular Effects

This compound has been shown to significantly reduce serum lipid levels in hyperlipidemia hamsters . It also increases the levels of beneficial bacterial species associated with health, including Bacteroides ovatus, Bifidobacterium animalis, Bacteroides intestinalis, Allobaculum stercoricanis, Lactobacillus reuteri, and Bacteroides acidifaciens .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to PPARα, leading to the activation of this receptor . This activation results in the modulation of genes involved in lipid metabolism, leading to decreased levels of triglycerides and low-density lipoprotein cholesterol, and increased levels of high-density lipoprotein cholesterol .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been observed to significantly reduce the progression of diabetic retinopathy and other microvascular endpoints in patients with type 2 diabetes over a mean 4.03-year follow-up period .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study involving hamsters fed a high-fat diet, fenofibrate treatments significantly reduced the serum lipid levels in hyperlipidemia hamsters . The group treated with fenofibrate exhibited higher levels of beneficial bacterial species associated with health .

Metabolic Pathways

This compound is involved in the PPARα pathway, which plays a crucial role in lipid metabolism . It enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .

Transport and Distribution

This compound is absorbed from the gastrointestinal tract and is principally hydrolyzed by the CYP3A4 isozyme to its active and major metabolite, fenofibric acid . The absorption rate of this compound is significantly affected by the fat content of ingested food .

Subcellular Localization

The subcellular localization of this compound is primarily within the liver, heart, muscle, and kidney, where it augments fatty acid catabolism . It is also found in the cells of the gastrointestinal tract where it is absorbed .

准备方法

合成路线和反应条件

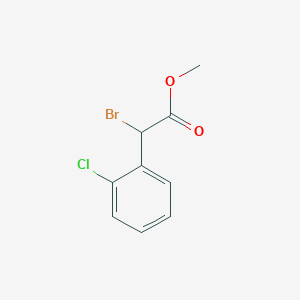

蛋白酪氨酸磷酸酶抑制剂 I 的合成涉及多个步骤,从关键中间体的制备开始。合成路线通常包括以下步骤:

核心结构的形成: 蛋白酪氨酸磷酸酶抑制剂 I 的核心结构通过一系列缩合和环化反应合成。

官能团修饰: 通过使用卤化物和胺类等试剂的取代反应,将各种官能团引入核心结构。

工业生产方法

蛋白酪氨酸磷酸酶抑制剂 I 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产量并减少杂质。 连续流动反应器和自动化合成平台等技术被用来提高效率和可扩展性 .

化学反应分析

反应类型

蛋白酪氨酸磷酸酶抑制剂 I 会发生各种化学反应,包括:

氧化: 该化合物可以用过氧化氢或高锰酸钾等氧化剂进行氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。

常用试剂和条件

氧化: 过氧化氢、高锰酸钾;通常在水性或有机溶剂中进行。

还原: 硼氢化钠、氢化铝锂;反应在惰性气氛条件下进行。

主要产物

从这些反应中形成的主要产物包括具有修饰官能团的蛋白酪氨酸磷酸酶抑制剂 I 的各种衍生物,这些衍生物可以进一步研究其生物活性 .

科学研究应用

蛋白酪氨酸磷酸酶抑制剂 I 具有广泛的科学研究应用:

化学: 用作研究蛋白质磷酸化和去磷酸化过程的工具。

生物学: 研究其在调节细胞信号通路中的作用及其作为治疗剂的潜力。

医学: 探索其通过调节 PTP 活性治疗糖尿病、癌症和神经退行性疾病等疾病的潜力。

相似化合物的比较

类似化合物

PTP1B 抑制剂: 特异性抑制蛋白酪氨酸磷酸酶 1B 的化合物,如 ABBV-CLS-484 和化合物-182.

钒化合物: 模拟磷酸并抑制多种 PTP 的钒基抑制剂.

独特性

蛋白酪氨酸磷酸酶抑制剂 I 在选择性抑制多种 PTP 方面是独一无二的,使其成为研究各种细胞过程和潜在治疗应用的多功能工具。 与其他一些抑制剂不同,蛋白酪氨酸磷酸酶抑制剂 I 在调节多种信号通路方面显示出有效性,为研究和治疗提供了更广泛的范围 .

属性

IUPAC Name |

propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTINGFKWWXKFG-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OC(C)C)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648850 | |

| Record name | Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092484-56-4 | |

| Record name | Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

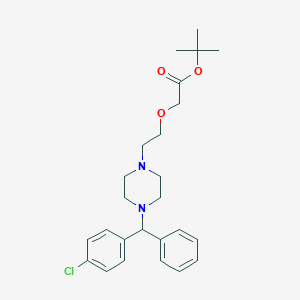

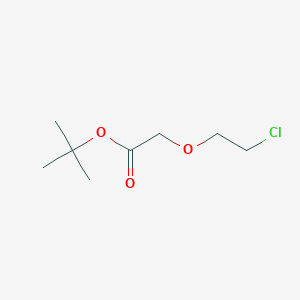

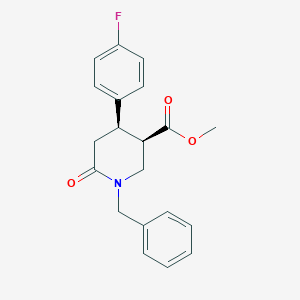

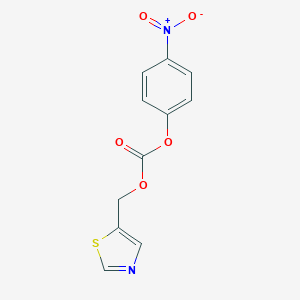

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B23328.png)

![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride](/img/structure/B23347.png)

![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B23348.png)